Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate is a complex lipid molecule used primarily in scientific research. This compound is notable for its unique structure, which includes a long hydrocarbon chain and functional groups that make it versatile for various applications, particularly in the field of lipid nanoparticles and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while reduction of the oxo group can produce secondary alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Industry: Applied in the development of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. This compound can also facilitate the encapsulation and delivery of therapeutic agents by forming stable lipid nanoparticles that protect the active ingredients and enhance their cellular uptake through receptor-mediated endocytosis .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Similar structure but lacks the pentadecan-7-yloxy group, making it less effective in certain applications.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentadecan-7-yloxy)butyl)amino)octanoate stands out due to its specific combination of functional groups, which provide unique properties for drug delivery and membrane studies. Its ability to form stable lipid nanoparticles and enhance cellular uptake makes it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C46H91NO5 |
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Molecular Weight |
738.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(4-oxo-4-pentadecan-7-yloxybutyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-17-21-27-34-43(33-26-16-12-8-4)52-46(50)38-32-40-47(41-42-48)39-31-25-20-24-30-37-45(49)51-44(35-28-22-18-14-10-6-2)36-29-23-19-15-11-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
BHYOWVOPIAZYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)OC(=O)CCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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